molecular formula C16H16BrN3O2 B2405210 6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one CAS No. 922880-04-4

6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

Cat. No.: B2405210
CAS No.: 922880-04-4
M. Wt: 362.227
InChI Key: YPSRCMVOXJMKAD-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a useful research compound. Its molecular formula is C16H16BrN3O2 and its molecular weight is 362.227. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Interactions

  • A study by Bortoluzzi et al. (2011) examined a compound structurally related to 6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one. It highlighted the structural configuration of two cyclic groups and their interaction through hydrogen bonds and C—Br⋯O=C interactions, forming a one-dimensional polymeric structure (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Synthesis and Biological Activity

Catalytic and Synthetic Applications

  • Saldías et al. (2020) described the synthesis of a complex derived from a compound similar to this compound, demonstrating its application in forming intramolecular hydrogen bonds and interactions in catalysis (Saldías, Palominos, Pizarro, & Vega, 2020).

Antioxidant and Anticholinergic Activities

  • Rezai et al. (2018) synthesized natural bromophenols, including derivatives of pyrrolidin-2-one, and evaluated their antioxidant and anticholinergic activities, suggesting potential in pharmacological and therapeutic applications (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).

Properties

IUPAC Name

6-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-13-5-3-12(4-6-13)14-7-8-15(21)20(18-14)11-16(22)19-9-1-2-10-19/h3-8H,1-2,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSRCMVOXJMKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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